2-Tert-butylthiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

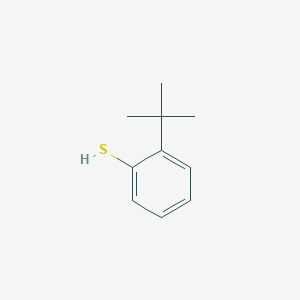

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMGLHQPYYCKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383527 | |

| Record name | 2-tert-butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-22-8, 19728-41-7 | |

| Record name | tert-Butylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylthiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-butylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLTHIOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KA8Q65UQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Tert-butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2-tert-butylthiophenol, a key intermediate in various chemical and pharmaceutical applications. Acknowledging the challenges in achieving regioselectivity, this document critically evaluates common synthetic routes and presents a detailed, field-proven protocol for its preparation. The guide further outlines systematic purification procedures to obtain high-purity this compound, supported by physical and spectroscopic data for characterization. Safety protocols and waste management considerations are also addressed, offering a holistic resource for laboratory and process development chemists.

Introduction: The Significance of this compound

This compound, also known as 2-(1,1-dimethylethyl)benzenethiol, is an organosulfur compound of significant interest in organic synthesis and medicinal chemistry.[1] Its sterically hindered thiol group and substituted aromatic ring make it a valuable building block for the synthesis of complex molecules, including agrochemicals, antioxidants, and pharmaceutical intermediates. The strategic placement of the bulky tert-butyl group ortho to the thiol functionality imparts unique chemical properties, influencing reactivity and conferring stability to the final products.

This guide aims to provide a detailed and practical resource for the synthesis and purification of this important compound, with a focus on robust and reproducible methodologies.

Synthetic Strategies: Navigating the Challenge of Regioselectivity

The synthesis of this compound is primarily challenged by the directing effects of the thiol group in electrophilic aromatic substitution reactions. Understanding these effects is paramount to developing a successful synthetic strategy.

The Challenge of Direct Friedel-Crafts Alkylation

A common approach to the alkylation of aromatic compounds is the Friedel-Crafts reaction.[2] However, the direct alkylation of thiophenol with isobutylene or tert-butanol, typically in the presence of an acid catalyst such as a boron trifluoride-phosphoric acid complex, predominantly yields the para-substituted isomer, 4-tert-butylthiophenol. This is due to the thiol group being an ortho-, para-directing group, with the para-position being sterically more accessible. While this method is effective for the synthesis of the para-isomer, it is not a viable route for the selective synthesis of this compound.

Ortho-Selective Synthesis: A Multi-Step Approach

To overcome the challenge of regioselectivity, an ortho-selective strategy is required. One of the most reliable methods involves a directed ortho-metalation (DoM) approach. This strategy utilizes a directing group to activate the ortho-position for metalation, followed by quenching with an appropriate electrophile.

A practical and effective multi-step synthesis of this compound proceeds via the following pathway:

-

Protection of the Thiol Group: The acidic proton of the thiol group must first be protected to prevent interference with the strongly basic organolithium reagents used in the subsequent step. A common protecting group for this purpose is the trimethylsilyl (TMS) group.

-

Directed Ortho-Lithiation: The protected thiophenol then undergoes directed ortho-lithiation using a strong base, typically sec-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The protecting group directs the lithium to the ortho position.

-

Electrophilic Quench with Acetone: The resulting ortho-lithiated species is then quenched with an electrophile that can be converted to a tert-butyl group. Acetone is an excellent choice, as it reacts to form a tertiary alcohol.

-

Reduction of the Tertiary Alcohol: The 2-(2-hydroxypropan-2-yl)thiophenol intermediate is then reduced to the desired this compound. This can be achieved through a two-step process of dehydration to the corresponding alkene followed by hydrogenation, or more directly through a one-pot reduction.

-

Deprotection: The TMS protecting group is readily removed during the aqueous workup.

This multi-step approach, while more involved than a direct alkylation, offers excellent control over the regioselectivity, leading to the desired ortho-isomer as the major product.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via the directed ortho-metalation route.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thiophenol | 108-98-5 | C₆H₆S | 110.18 |

| Chlorotrimethylsilane | 75-77-4 | C₃H₉ClSi | 108.64 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |

| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 |

| sec-Butyllithium | 598-30-1 | C₄H₉Li | 64.06 |

| TMEDA | 110-18-9 | C₆H₁₆N₂ | 116.21 |

| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - |

Synthesis of 2-(2-Hydroxypropan-2-yl)thiophenol

Step 1: Protection of Thiophenol

-

To a stirred solution of thiophenol (11.0 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous diethyl ether (150 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chlorotrimethylsilane (13.0 g, 0.12 mol) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain trimethyl(phenylthio)silane as a colorless liquid. This intermediate is typically used in the next step without further purification.

Step 2: Directed Ortho-Lithiation and Reaction with Acetone

-

To a solution of trimethyl(phenylthio)silane (18.2 g, 0.1 mol) and TMEDA (14.0 g, 0.12 mol) in anhydrous diethyl ether (200 mL) at -78 °C under an inert atmosphere, add sec-butyllithium (1.4 M in cyclohexane, 86 mL, 0.12 mol) dropwise.

-

Stir the resulting orange-red solution at -78 °C for 1 hour.

-

Add anhydrous acetone (8.7 g, 0.15 mol) dropwise to the reaction mixture at -78 °C. The color of the solution will typically fade.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-(2-hydroxypropan-2-yl)thiophenol. This product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or used directly in the next step.

Reduction to this compound

Step 3: Catalytic Hydrogenation

-

Dissolve the crude 2-(2-hydroxypropan-2-yl)thiophenol (0.1 mol) in toluene (150 mL).

-

Add 10% palladium on carbon (1.0 g) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

-

Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude this compound obtained from the synthesis is typically purified by vacuum distillation to remove any remaining starting materials, byproducts, and solvent.

Vacuum Distillation

-

Set up a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure of the system using a vacuum pump. A typical pressure for this distillation is around 0.2 mmHg.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at 69-70 °C at 0.2 mmHg .[3]

-

The purified this compound should be a colorless to pale yellow liquid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄S |

| Molecular Weight | 166.29 g/mol [1] |

| Boiling Point | 69-70 °C at 0.2 mmHg[3] |

| Density | 0.988 g/cm³[3] |

| Refractive Index | 1.560[3] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (dd, J = 7.6, 1.6 Hz, 1H), 7.20-7.10 (m, 2H), 7.05 (td, J = 7.4, 1.6 Hz, 1H), 3.55 (s, 1H, SH), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.1, 136.2, 128.9, 126.5, 126.2, 125.8, 38.4, 30.7.

-

Mass Spectrometry (EI): m/z (%) = 166 (M⁺), 151, 133, 118.[1]

Safety and Handling

-

This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Organolithium Reagents (sec-Butyllithium): Pyrophoric and highly reactive. Handle under an inert atmosphere. Avoid contact with water and air.

-

Thiophenol: Toxic and has a strong, unpleasant odor. Handle with extreme care in a fume hood.

-

Chlorotrimethylsilane: Corrosive and flammable. Handle in a fume hood.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any unreacted organolithium reagents carefully with a suitable solvent (e.g., isopropanol) before disposal. Collect organic and aqueous waste in separate, properly labeled containers.

Conclusion

The synthesis of this compound requires a strategic approach to overcome the inherent regioselectivity challenges of direct alkylation. The multi-step directed ortho-metalation protocol detailed in this guide provides a reliable and reproducible method for obtaining the desired ortho-isomer in good yield. Careful execution of the synthesis, followed by a systematic purification via vacuum distillation, will yield high-purity this compound suitable for a wide range of applications in research and development. Adherence to proper safety and handling procedures is essential throughout the process.

Diagrams

Synthesis Workflow

Caption: Workflow for the ortho-selective synthesis of this compound.

Purification Workflow

Caption: Purification of this compound by vacuum distillation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2795032, this compound. Retrieved from [Link].

-

Myers, A. G. Directed (ortho) Metallation. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Tert-butylthiophenol

Introduction: The Structural Elucidation of a Key Chemical Intermediate

2-Tert-butylthiophenol, with the IUPAC name 2-tert-butylbenzenethiol, is an organosulfur compound of significant interest in synthetic chemistry.[1] Its utility as a precursor and building block in the development of pharmaceuticals and specialty chemicals necessitates unambiguous structural verification and purity assessment. The strategic placement of a bulky tert-butyl group ortho to the thiol functionality introduces unique steric and electronic properties that influence its reactivity and spectroscopic signature.

This guide provides a comprehensive technical overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will move beyond rote data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers in drug development and chemical sciences.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that are directly interrogated by IR and NMR spectroscopy. The asymmetry of the ortho-disubstituted benzene ring is a critical factor, rendering all four aromatic protons and all six aromatic carbons chemically non-equivalent.[2] This asymmetry is the primary reason for the complexity observed in its NMR spectra. The thiol (-SH) group and the tert-butyl group each provide highly characteristic signals that serve as definitive markers for the compound's identity.

Part 1: Vibrational Spectroscopy with Fourier-Transform Infrared (FT-IR)

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the structure.

Causality in Experimental Choice: The Neat Liquid Film Method

For a liquid sample like this compound, the most direct method of analysis is the neat liquid film technique using salt plates (e.g., NaCl or KBr) or analysis via an Attenuated Total Reflectance (ATR) accessory.[3][4]

-

Why a Neat Film or ATR? These methods obviate the need for solvents, which have their own IR absorptions and can obscure key regions of the spectrum.[5] This provides a pure, unadulterated vibrational profile of the analyte. The ATR method is particularly advantageous as it requires only a single drop of the sample and ensures excellent sample-to-crystal contact, yielding high-quality, reproducible spectra.[3]

Interpreting the IR Spectrum of this compound

The IR spectrum is analyzed by correlating observed absorption bands (in wavenumbers, cm⁻¹) to specific molecular vibrations. The key is to identify the diagnostic peaks that confirm the presence of all major structural components.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for this compound |

| ~3050-3100 | Aromatic C-H Stretch | Confirms the presence of the benzene ring.[2] |

| ~2965 | Aliphatic C-H Stretch (asymmetric) | Characteristic of the methyl groups within the tert-butyl substituent. |

| ~2870 | Aliphatic C-H Stretch (symmetric) | Confirms the tert-butyl group's presence. |

| ~2550-2580 | S-H Stretch | A critical and diagnostic peak for the thiol functional group. This band is typically weak but sharp. [6] |

| ~1580 & ~1480 | Aromatic C=C In-Ring Stretch | These two bands are characteristic of the benzene ring itself.[2] |

| ~1365 | C-H Bend (CH₃ umbrella mode) | A strong absorption confirming the tert-butyl group. |

| ~750 | C-H Out-of-Plane Bend | This strong band is indicative of ortho-disubstitution on a benzene ring.[2] |

Experimental Protocol: FT-IR Analysis using an ATR Accessory

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[4] Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[3]

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.[5]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample.

Part 2: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) nuclei.

Causality in Experimental Choice: Solvent and Referencing

-

Choice of Deuterated Solvent: The sample must be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] The deuterium (²H) is not detected in ¹H NMR, thus rendering the solvent "invisible." The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment and ensuring high resolution.[8]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard. TMS is chemically inert and produces a single, sharp signal at 0 ppm in both ¹H and ¹³C NMR, providing a reliable reference point for all other chemical shifts.[9]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to show three distinct signal regions. Due to the ortho-substitution, all four aromatic protons are non-equivalent and will appear as a complex multiplet pattern in the aromatic region.[10][11]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.0-7.5 | Multiplet (m) | 4H | Ar-H | Aromatic protons typically resonate in this downfield region.[2] The ortho-disubstitution leads to a complex pattern of doublets and triplets of doublets due to ortho and meta coupling.[11] |

| ~3.5 | Singlet (s) | 1H | SH | The thiol proton is a singlet as it typically does not couple with adjacent protons. Its chemical shift can be variable and concentration-dependent. |

| ~1.4 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the tert-butyl group are equivalent, resulting in a single, strong singlet.[12] This signal is a highly characteristic feature. |

¹³C NMR Spectrum Analysis

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The asymmetry of this compound means all 8 unique carbon types will be visible.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~125-138 | C -S & C -C(CH₃)₃ | The two aromatic carbons directly attached to substituents (ipso-carbons) are typically found in this range. Their signals are often broader and less intense. |

| ~124-130 | Aromatic C H | The four aromatic CH carbons will appear as four distinct signals, confirming the ortho-substitution pattern.[13] |

| ~35 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal.[12] |

Visualizing the Spectroscopic Workflow

The logical flow from sample preparation to final data interpretation is a critical, self-validating process.

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[7] Using a pipette, add approximately 0.6 mL of CDCl₃ containing 0.03% TMS.[9] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[7][9]

-

Instrument Insertion: Wipe the outside of the NMR tube and place it into a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.[14]

-

Spectrometer Setup (Locking and Shimming): The instrument will lock onto the deuterium signal of the CDCl₃. An automated or manual shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is essential for achieving sharp spectral lines.[7]

-

¹H Acquisition: Load standard proton acquisition parameters. A 90° pulse is used to excite the nuclei. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Load standard carbon acquisition parameters (e.g., with proton decoupling). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, significantly more scans (e.g., 128 or more) and a longer acquisition time are required.[7]

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline corrected. The TMS signal is calibrated to 0 ppm to reference the entire spectrum.

-

Analysis: Integrate the ¹H signals to determine proton ratios and measure the chemical shifts and coupling constants. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Conclusion: A Validated Structural Identity

By synthesizing the data from both FT-IR and NMR spectroscopy, a validated, high-confidence structural assignment for this compound is achieved. IR spectroscopy provides rapid confirmation of the essential thiol and aromatic functional groups, while ¹H and ¹³C NMR spectroscopy deliver an exact blueprint of the proton and carbon framework. The characteristic singlet of the nine tert-butyl protons in the ¹H spectrum, the weak S-H stretch in the IR, and the complex aromatic patterns consistent with ortho-disubstitution in both NMR spectra collectively form a unique spectroscopic fingerprint, allowing for the unambiguous identification and quality control of this important chemical compound.

References

-

Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

-

University of California, Merced. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry Analytical Lab, University of Missouri–St. Louis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tri-t-butylbenzenethiol. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Georganics. (n.d.). 2-(tert-Butyl)benzenethiol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide [Image]. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation. Retrieved from [Link]

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP) [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1 [Image]. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]

Sources

- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. organomation.com [organomation.com]

- 10. youtube.com [youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. acdlabs.com [acdlabs.com]

- 13. fiveable.me [fiveable.me]

- 14. academic.shu.edu [academic.shu.edu]

A Comprehensive Safety and Handling Guide for 2-Tert-butylthiophenol for Research Professionals

This technical guide provides an in-depth analysis of the safety protocols and handling precautions for 2-tert-butylthiophenol (2-TBT), tailored for researchers and professionals in scientific and drug development environments. The document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, ensuring a robust and self-validating system of laboratory practice.

Chemical and Toxicological Profile of this compound

This compound (CAS RN: 19728-41-7), also known as 2-tert-butylbenzenethiol, is an organosulfur compound utilized in various chemical syntheses.[1] Its distinct toxicological profile necessitates a thorough understanding to mitigate risks effectively. The primary hazards are associated with its acute toxicity upon ingestion and its irritant properties to the skin, eyes, and potentially the respiratory system.[1]

Physical and Chemical Properties

A clear understanding of the physical properties of 2-TBT is the foundation of safe handling, influencing everything from storage to spill response.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄S | PubChem[1] |

| Molecular Weight | 166.29 g/mol | PubChem[1] |

| Synonyms | 2-tert-butylbenzenethiol, Benzenethiol, 2-(1,1-dimethylethyl)- | PubChem[1] |

| Appearance | Colorless to yellow liquid | Inferred from related compounds[2] |

| Odor | Characteristic, aromatic | Inferred from related compounds[3] |

GHS Hazard Identification and Toxicological Insights

2-TBT is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] The causality of these hazards is rooted in its chemical reactivity with biological tissues.

| Hazard Class | GHS Code | Pictogram | Toxicological Rationale |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. [1] The compound can be absorbed through the gastrointestinal tract, leading to systemic toxicity. | |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. [1] Thiophenols can disrupt the lipid barrier of the skin, leading to inflammation, redness, and discomfort upon contact. | |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. [1] Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. [1] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |

A Risk-Based Framework for Safe Handling: The Hierarchy of Controls

To ensure maximum safety, a risk-based approach grounded in the industrial hygiene principle of the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures down to the least effective, providing multiple layers of protection.

Caption: Hierarchy of Controls for handling 2-TBT.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

-

Chemical Fume Hood: All manipulations of 2-TBT, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335) by containing vapors.[4]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[5][6]

-

Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[5][7] This ensures a rapid response to accidental eye or skin contact.

Administrative Controls: Standardizing Safe Practices

These controls involve creating and enforcing safe work practices and procedures.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving 2-TBT. These SOPs should explicitly detail the quantities used, safety precautions, and emergency procedures.

-

Chemical Hygiene Plan (CHP): Handling of 2-TBT must be done in accordance with the institution's CHP. This includes measures like prohibiting eating, drinking, and smoking in the laboratory.[6]

-

Restricted Access: Designate specific areas for the storage and handling of 2-TBT to limit potential exposure to untrained personnel.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place. The selection of appropriate PPE is critical for preventing direct contact.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation (H315). Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid self-contamination.[4][8] Dispose of contaminated gloves as hazardous waste.[8] |

| Eye Protection | Chemical safety goggles or a face shield. | Prevents serious eye irritation (H319). Standard safety glasses are insufficient. Goggles must provide a seal around the eyes. A face shield should be worn in addition to goggles when there is a significant splash risk.[9] |

| Skin/Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes. Ensure the lab coat is fully buttoned. Wear appropriate clothing to cover all exposed skin.[4] |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required only if engineering controls fail or during a large-scale spill clean-up where vapor concentrations may exceed exposure limits.[5][7] |

Protocols for Safe Storage and Handling

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are active (fume hood is on) and all required PPE is correctly worn. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Aliquotting: Transport the primary container in a secondary, shatter-proof container to the chemical fume hood. Dispense the required amount into a labeled, suitable secondary container.

-

Reaction Setup: Perform all additions and manipulations within the fume hood. Use equipment (e.g., syringes, cannulas) that minimizes the potential for splashes or aerosol generation.

-

Post-Handling: Tightly close both the primary and secondary containers. Decontaminate the exterior of the secondary container before removing it from the fume hood.

-

Hygiene: After handling is complete and PPE is removed, wash hands and forearms thoroughly with soap and water.[8]

Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental release.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][10]

-

Container: Keep the container tightly closed to prevent the release of vapors.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions.[9][10]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Sources

- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fr [fishersci.fr]

A Technical Guide to the Solubility of 2-Tert-butylthiophenol in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-tert-butylthiophenol, a compound of interest in various research and development applications, including its potential role as a synthetic intermediate in drug discovery. Understanding its behavior in different solvent systems is critical for reaction optimization, purification, and formulation development. This document offers a blend of theoretical principles, predictive analysis, and practical experimental protocols to empower researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Profile of this compound

This compound (C₁₀H₁₄S) is an aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group and a bulky tert-butyl group at the ortho position.[1][2] This unique structure dictates its physical and chemical properties, which in turn govern its solubility.

Key Properties:

-

Molecular Weight: 166.29 g/mol [1]

-

Appearance: Expected to be a liquid, similar to its phenol analog.[3]

-

Polarity: The presence of the thiol group introduces a degree of polarity due to the difference in electronegativity between sulfur and hydrogen. However, the large, nonpolar tert-butyl group and the benzene ring contribute significantly to the overall nonpolar character of the molecule.

-

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor, though S-H···S hydrogen bonds are generally weaker than O-H···O bonds.[4] This capacity for hydrogen bonding is a crucial factor in its interaction with protic solvents.[1]

Theoretical Framework for Solubility Prediction

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone for predicting solubility.[5][6][7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Key factors influencing the solubility of this compound include:

-

Polarity: Solvents can be broadly classified as polar (e.g., water, ethanol) and nonpolar (e.g., hexane, toluene).[6][8] Polar solvents have significant dipole moments and often engage in hydrogen bonding, while nonpolar solvents have low dipole moments and interact primarily through weaker van der Waals forces.

-

Hydrogen Bonding: The ability of this compound to act as a hydrogen bond donor will enhance its solubility in solvents that are hydrogen bond acceptors (e.g., ethers, ketones, and some polar aprotic solvents).

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate as they require the creation of a larger cavity within the solvent structure.[6][9] The bulky tert-butyl group on this compound may present some steric hindrance to solvation.

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles of solubility, a qualitative prediction of the solubility of this compound in various common organic solvents can be made. The significant nonpolar character imparted by the benzene ring and the large alkyl group suggests good solubility in nonpolar and moderately polar solvents. Its limited hydrogen bonding capability suggests lower solubility in highly polar, protic solvents like water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar aromatic ring and tert-butyl group of the solute interact favorably with the nonpolar solvent molecules via van der Waals forces. "Like dissolves like."[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | High to Moderate | These solvents have a moderate polarity and can act as hydrogen bond acceptors, interacting with the thiol group. The alkyl and aromatic portions of the solute are compatible with the organic nature of these solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While hydrogen bonding with the thiol group is possible, the large nonpolar part of the solute may limit miscibility compared to smaller alcohols. |

| Highly Polar Protic | Water | Low | The large, nonpolar hydrocarbon portion of this compound is hydrophobic and disrupts the strong hydrogen bonding network of water, making it sparingly soluble. This is analogous to 2-tert-butylphenol, which has low water solubility.[10] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen solvent at a specific temperature.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Detailed Procedural Steps

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial to ensure a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. The filtration step is crucial to remove any fine, suspended particles.

-

Accurately weigh the filtered solution.

-

Perform a precise serial dilution of the filtered saturated solution with the same solvent into a volumetric flask. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Causality and Self-Validation in the Experimental Protocol

-

Why excess solute? The presence of undissolved solid at equilibrium is the definition of a saturated solution, ensuring the solvent has dissolved the maximum amount of solute at that temperature.[7]

-

Why constant temperature and agitation? Solubility is temperature-dependent.[6][9][11] Maintaining a constant temperature is critical for reproducible results. Agitation increases the rate of dissolution, helping to reach equilibrium faster.[6]

-

Why filtration? Undissolved microscopic particles in the supernatant would lead to an overestimation of the solubility. A 0.22 µm or 0.45 µm filter ensures only the dissolved solute is analyzed.

-

Why a calibrated analytical method? The use of a calibration curve with known standards ensures the accuracy and reliability of the concentration measurement, making the protocol self-validating.

Application in Research and Drug Development

Accurate solubility data for this compound is invaluable in several areas:

-

Reaction Chemistry: Choosing an appropriate solvent that dissolves reactants is fundamental for achieving optimal reaction kinetics.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at different temperatures is key to developing effective crystallization protocols for purification.[5]

-

Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is crucial for creating stable and bioavailable drug products.

-

Extraction Processes: Solubility data guides the selection of solvents for liquid-liquid extraction to isolate a target compound from a mixture.[5]

The logical relationship between molecular properties and solubility is summarized in the following diagram.

Caption: Factors Influencing the Solubility of this compound.

By understanding the fundamental principles and employing rigorous experimental techniques, researchers can confidently navigate the challenges associated with the solubility of this compound and effectively utilize this compound in their scientific endeavors.

References

Sources

- 1. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. rroij.com [rroij.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Physical and chemical properties of 2-tert-butylthiophenol

An In-depth Technical Guide to 2-tert-butylthiophenol

Abstract

This compound is a sterically hindered aromatic thiol whose unique structural characteristics dictate its physical properties and chemical reactivity. The presence of a bulky tert-butyl group ortho to the thiol functionality imparts significant steric shielding, influencing its participation in common thiol reactions such as oxidation and alkylation. This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, chemical reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols for its purification and a representative synthetic application are provided, alongside essential safety and handling information.

Core Physicochemical and Spectral Properties

This compound, also known as 2-(1,1-dimethylethyl)benzenethiol, is a pale yellow, air-sensitive liquid.[1] The defining feature of its structure is the bulky tert-butyl group positioned on the benzene ring adjacent to the sulfhydryl (-SH) group. This arrangement is fundamental to its chemical behavior.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-tert-butylbenzenethiol | [2] |

| Synonyms | 2-(tert-Butyl)thiophenol, o-tert-Butylbenzenethiol | [2] |

| CAS Number | 19728-41-7 | [3][4] |

| Molecular Formula | C₁₀H₁₄S | [3] |

| Molecular Weight | 166.29 g/mol | [2][5] |

| Appearance | Pale Yellow Liquid | [1] |

| Boiling Point | 69-70 °C at 0.2 mmHg | [1][6] |

| Density | 0.9882 g/cm³ | [1][6] |

| Refractive Index (n20/D) | 1.5600 | [1][6] |

| pKa | 6.86 ± 0.43 (Predicted) | [1] |

| Solubility | Not miscible or difficult to mix with water | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The aromatic protons will appear as a multiplet in the δ 7.0-7.5 ppm region. The thiol proton (-SH) typically presents as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons will show six distinct signals due to the lack of symmetry.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information on functional groups. A weak absorption band for the S-H stretching vibration is expected to appear in the region of 2550-2600 cm⁻¹.[3] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 166.[2][3] A prominent fragment is often observed at m/z = 151, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]

Synthesis and Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the thiol group and the properties of the aromatic ring, both of which are modulated by the steric hindrance of the ortho-tert-butyl group.

Synthesis

A common laboratory-scale synthesis involves the reduction of the corresponding sulfonyl chloride. For instance, 4-tert-butyl-toluenesulfonyl-2-chloride can be reduced using a zinc-sulfuric acid couple to yield the corresponding thiophenol.[7]

Key Reactions

-

Acidity and Thiolate Formation: As a thiol, this compound is weakly acidic (predicted pKa ≈ 6.86) and can be deprotonated by a suitable base (e.g., triethylamine, sodium hydroxide) to form the corresponding thiolate anion.[1] This thiolate is a potent nucleophile.

-

S-Alkylation and S-Acylation: The thiolate anion readily participates in nucleophilic substitution reactions with alkyl halides (S-alkylation) or acyl chlorides (S-acylation) to form thioethers and thioesters, respectively. The steric bulk of the tert-butyl group can slow the rate of these reactions compared to unhindered thiophenols, a factor that can be exploited for selective transformations.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. However, the steric hindrance provided by the ortho-tert-butyl group makes the formation of the corresponding disulfide from this compound more difficult than for sterically unencumbered thiophenols like thiophenol itself. This increased stability against aerial oxidation is a key practical advantage.

-

Use as a Deprotecting Agent: In drug development, particularly in oligonucleotide synthesis, substituted thiophenols are valuable reagents. A structurally related compound, 2-methyl-5-tert-butylthiophenol, in the presence of a base like triethylamine, is used to efficiently remove methyl protecting groups from phosphate and phosphorothioate triesters.[8][9][10] This application leverages the nucleophilicity of the thiolate to cleave the methyl group, with the bulky substituents rendering the reagent less odorous and potentially less toxic than thiophenol.[8][10]

The diagram below illustrates the fundamental reactivity of this compound, focusing on thiolate formation and subsequent S-alkylation.

Caption: Reaction pathway for the deprotonation and S-alkylation of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in organic synthesis and for professionals in drug development.

-

Sterically Hindered Building Block: The compound serves as a precursor for introducing a bulky ortho-substituted arylthiol moiety into a larger molecule. This can be used to influence the conformation of the target molecule or to provide steric protection to a nearby functional group.

-

Antioxidant and Stabilizer Intermediate: Phenolic and thiophenolic compounds are known for their antioxidant properties. While 2,4-di-tert-butylphenol is a well-known commercial antioxidant,[11] this compound can be used as an intermediate in the synthesis of more complex antioxidants and stabilizers for materials like polymers.[7][12]

-

Oligonucleotide Synthesis: As demonstrated by its analogs, sterically hindered thiophenols are effective as deprotecting agents in solid-phase oligonucleotide synthesis, offering a less hazardous alternative to simple thiophenol.[8][10] The tert-butyl group contributes to reduced volatility and odor, which is a significant practical benefit in a laboratory setting.

Experimental Protocols

Adherence to validated protocols is essential for safety and reproducibility.

Protocol for Purification by Vacuum Distillation

Causality: Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.

Workflow Diagram

Caption: Workflow for the purification of this compound via vacuum distillation.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased and sealed. Use a magnetic stirrer in the distillation flask.

-

System Evacuation: Charge the distillation flask with the crude this compound. Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 0.2 mmHg).

-

Heating: Once the pressure is stable, begin gently heating the distillation flask using an oil bath.

-

Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected temperature (69-70 °C at 0.2 mmHg).[1][6]

-

Validation: After collection, confirm the purity of the distilled product using an appropriate analytical technique, such as GC-MS or ¹H NMR spectroscopy.

-

Storage: Store the purified, colorless to pale yellow liquid under an inert atmosphere (e.g., nitrogen) at 2-8°C to prevent oxidation.[1][6]

Safety, Handling, and Storage

As a responsible scientist, understanding and mitigating the risks associated with this compound is paramount.

Hazard Identification

According to GHS classifications, this compound is associated with the following hazards:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling.[13] Avoid contact with skin, eyes, and clothing.

Storage

-

Store in a tightly closed container in a cool, dry place.

-

The compound is air-sensitive; storage under an inert atmosphere of nitrogen is recommended to prevent degradation.[1]

Conclusion

This compound is a specialized chemical reagent whose utility is defined by the steric influence of its ortho-tert-butyl group. This feature enhances its stability against oxidation and modulates its reactivity, making it a valuable building block in organic synthesis and a potentially safer alternative to simpler thiols in applications like oligonucleotide deprotection. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795032, this compound. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Di-tert-butylthiophenol (CAS 19728-43-9). Retrieved from [Link]

-

Kumar, P., Cole, D. L., & Ravikumar, V. T. (2003). 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs. Nucleosides, Nucleotides & Nucleic Acids, 22(4), 453–460. Retrieved from [Link]

-

Kumar, P., Cole, D. L., & Ravikumar, V. T. (2003). 2-Methyl-5-tert-butylthiophenol—An Odorless Deprotecting Reagent Useful in Synthesis of Oligonucleotides. Nucleosides and Nucleotides, 22(4), 453-460. Retrieved from [Link]

-

Taylor & Francis Online. (2003). Full article: 2-Methyl-5-tert-butylthiophenol—An Odorless Deprotecting Reagent Useful in Synthesis of Oligonucleotides and Their Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519681, 2,4-Di-tert-butylthiophenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6923, 2-Tert-Butylphenol. PubChem. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet: 2-tert.-Butylphenol. Retrieved from [Link]

-

Toxin and Toxin Target Database (T3DB). (n.d.). Material Safety Data Sheet 2-tert-Butylphenol, 99%. Retrieved from [Link]

-

Lee, S., et al. (2021). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environmental Health Perspectives, 129(7), 77003. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596868, 2-Methyl-5-tert-butylthiophenol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). FR2638743A1 - Methyl-2 tertiobutyl-5 thiophenol, its preparation method and its application.

-

MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-DI-tert-BUTYLPHENOL - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound | 19728-41-7 [amp.chemicalbook.com]

- 2. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 19728-41-7 Cas No. | 2-(tert-Butyl)thiophenol | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 19728-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION - Google Patents [patents.google.com]

- 8. 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

2-Tert-butylthiophenol CAS number and molecular formula

An In-Depth Technical Guide to 2-Tert-butylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (2-TBT), a sterically hindered aromatic thiol of significant interest in synthetic chemistry and materials science. We will delve into its fundamental chemical and physical properties, established synthesis protocols, critical safety and handling procedures, and its current and potential applications. This document is intended to serve as a primary resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Introduction: The Significance of Sterically Hindered Thiophenols

Thiophenols are a cornerstone class of reagents in organic synthesis, valued for their nucleophilicity, redox activity, and ability to coordinate with metals. The introduction of a bulky substituent, such as a tert-butyl group, ortho to the thiol functional group, imparts unique steric and electronic properties to the molecule. In this compound, the tert-butyl group sterically encumbers the sulfur atom, modulating its reactivity in predictable and synthetically useful ways. This steric hindrance can prevent undesirable side reactions, enhance the stability of derivative compounds, and influence the regioselectivity of further chemical transformations. These characteristics make 2-TBT and related hindered thiols valuable precursors in the synthesis of specialized polymers, antioxidants, and pharmacologically active molecules. The bulky group can also enhance solubility in organic solvents and stabilize compounds by protecting the thiol functional group[1].

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

Identifiers and Molecular Structure

| Property | Value | Source |

| CAS Number | 19728-41-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄S | [2][3][5] |

| IUPAC Name | 2-tert-butylbenzenethiol | [5] |

| Synonyms | 2-(tert-Butyl)thiophenol, o-tert-Butylbenzenethiol, 2-(1,1-Dimethylethyl)benzenethiol | [3][4][5] |

| Molecular Weight | 166.29 g/mol | [3][5] |

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 69-70 °C at 0.2 mmHg | [4] |

| Density | 0.978 g/mL at 25 °C (for 2-tert-butylphenol) | |

| Refractive Index (n20/D) | 1.56 | [4] |

Synthesis of this compound

While various methods exist for the synthesis of substituted thiophenols, a common conceptual pathway involves the alkylation of thiophenol or the reduction of a corresponding sulfonyl chloride. The synthesis of the related isomer, 4-tert-butylthiophenol, provides a well-documented example of the former approach, involving the reaction of thiophenol with isobutylene in the presence of an acid catalyst[7]. A similar Friedel-Crafts alkylation approach can be envisioned for the ortho-isomer, though reaction conditions would need to be optimized to favor ortho-substitution.

A more general and often high-yielding method for preparing thiophenols is the reduction of the corresponding benzenesulfonyl chloride. This process is illustrated below.

General Synthesis Workflow: Reduction of Sulfonyl Chloride

Caption: General workflow for synthesizing 2-TBT via reduction.

Exemplary Protocol: Synthesis of 4-tert-butylthiophenol

This protocol for the para-isomer illustrates the core principles of thiophenol alkylation.[7]

-

Reaction Setup : A mixture of thiophenol (10.0 moles) and a boron trifluoride-phosphoric acid complex (300 g) is prepared in a suitable reaction vessel.

-

Addition of Alkylating Agent : Isobutylene (10.9 moles) is slowly added to the stirred mixture while maintaining a temperature of 0 °C.

-

Reaction Progression : After the addition is complete, the mixture is stirred at 0-10 °C for two hours, followed by heating to 70-75 °C for an additional two hours.

-

Workup : The reaction mixture is cooled, and the organic layer is separated. It is then diluted with toluene, washed multiple times with water, and dried over magnesium sulfate.

-

Purification : Toluene is removed via vacuum evaporation, and the remaining residue is purified by distillation to yield the final product.

Note: The synthesis of this compound would require specific catalysts or directing groups to favor ortho-alkylation.

Safety, Handling, and Storage

As a reactive sulfur-containing compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]

-

Skin Irritation (Category 2) : Causes skin irritation.[5]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[4][5]

GHS Pictograms:

Recommended Handling Procedures

-

Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical splash goggles or a face shield.[9]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[9]

-

-

General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed to prevent exposure to air and moisture.

Applications in Research and Industry

The unique properties of sterically hindered thiophenols like 2-TBT make them valuable in several fields. While specific applications of 2-TBT are less documented than its phenol analog, its structural motifs suggest potential utility in areas where hindered phenols and other thiophenols are employed.

Intermediate for Antioxidants

The tert-butyl phenol scaffold is a well-known structural component of many industrial antioxidants, such as BHT (Butylated hydroxytoluene).[1][10] These compounds function by scavenging free radicals, with the bulky tert-butyl groups enhancing their stability and efficacy.[1] By analogy, 2-TBT serves as a precursor for sulfur-containing antioxidants, which can offer different reactivity profiles and are used as stabilizers in polymers and lubricants.

Role in Drug Development and Bioactivity

Phenolic compounds, including those with tert-butyl groups, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][11] The introduction of a thiol group can further modulate a molecule's pharmacokinetic and pharmacodynamic properties. The this compound moiety can be incorporated into larger molecules to:

-

Improve Lipophilicity : The tert-butyl group increases solubility in nonpolar environments, potentially aiding in crossing biological membranes.

-

Introduce a Reactive Handle : The thiol group is a versatile functional group for bioconjugation or for interacting with biological targets, such as cysteine residues in proteins.

-

Steric Shielding : The bulky group can be strategically placed to control the binding orientation of a drug candidate within a protein's active site.

Polymer and Materials Science

Thiophenols are used as chain transfer agents in radical polymerization to control molecular weight.[12] The steric hindrance in 2-TBT can influence the rate and efficiency of this transfer process. It can also be used as a building block for specialized polymers and as a stabilizer for materials like PVC.[12]

Conclusion

This compound is a specialized chemical intermediate whose value lies in the unique steric and electronic environment created by the ortho-tert-butyl group. This feature provides chemists with a tool to fine-tune reactivity, enhance stability, and build molecular complexity. While requiring careful handling due to its hazardous properties, its potential applications in the synthesis of novel antioxidants, pharmacologically active compounds, and advanced materials make it a compound of continuing interest for the scientific community. This guide has provided the foundational knowledge necessary for its safe and effective use in a research and development setting.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound | C10H14S. PubChem. [Link]

-

Material Safety Data Sheet - 2-tert-Butylphenol, 99%. Cole-Parmer. [Link]

-

2,4-Di-tert-butylthiophenol | C14H22S. PubChem. [Link]

-

Chemical Properties of 2,4-Di-tert-butylthiophenol (CAS 19728-43-9). Cheméo. [Link]

-

Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol. Vinati Organics. [Link]

-

Synthesis of 4-(tert-butyl)thiophenol. PrepChem.com. [Link]

-

This compound. NIST Chemistry WebBook. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). [Link]

-

Synthesis of p-(tert-butyl)thiophenol. PrepChem.com. [Link]

- METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION.

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 19728-41-7 Cas No. | 2-(tert-Butyl)thiophenol | Apollo [store.apolloscientific.co.uk]

- 5. This compound | C10H14S | CID 2795032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6 | Vinati Organics [vinatiorganics.com]

- 7. prepchem.com [prepchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. FR2638743A1 - METHYL-2 TERTIOBUTYL-5 THIOPHENOL, ITS PREPARATION METHOD AND ITS APPLICATION - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-tert-Butylthiophenol: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-tert-butylthiophenol, a sterically hindered aromatic thiol of significant interest in synthetic chemistry and drug discovery. From its formal nomenclature and synonyms to detailed synthetic protocols, key reactions, and potential applications, this document serves as a technical resource for professionals working with this versatile compound.

Nomenclature and Identification